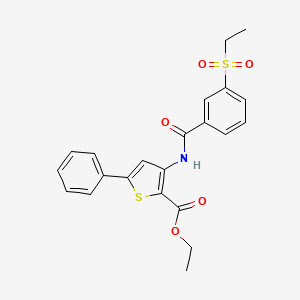

Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Description

Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a thiophene-derived compound characterized by a benzamido group substituted with an ethylsulfonyl moiety at the 3-position, a phenyl group at the 5-position, and an ethyl ester at the 2-position of the thiophene core. Its synthesis likely follows Gewald reaction methodologies, as seen in related thiophene derivatives (e.g., 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate) .

Properties

IUPAC Name |

ethyl 3-[(3-ethylsulfonylbenzoyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S2/c1-3-28-22(25)20-18(14-19(29-20)15-9-6-5-7-10-15)23-21(24)16-11-8-12-17(13-16)30(26,27)4-2/h5-14H,3-4H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLMMPRUIACFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the phenyl and ethylsulfonyl groups through electrophilic aromatic substitution reactions. The benzamido group can be introduced via amide coupling reactions using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Structure : Features a benzamido group at the 2-position and a tetrahydrobenzothiophene core.

- Key Differences : The absence of an ethylsulfonyl group and phenyl substitution at the 5-position distinguishes it from the target compound.

- Synthesis : Prepared via cyclocondensation, similar to Gewald-based methods but with a fused cyclohexene ring .

- Properties : Reduced steric bulk compared to the target compound may affect binding affinity in biological systems.

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

- Structure : Contains an acetamido group at the 5-position and dual ester groups.

- Key Differences : The acetamido group (vs. benzamido) and lack of sulfonyl functionality result in lower electronegativity and altered solubility.

- Research Findings : Demonstrated crystallographic stability due to hydrogen bonding between acetamido and ester groups, a feature less prominent in the target compound due to its bulkier substituents .

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

- Structure: Includes bromo, cyano, and ethoxycarbonylmethylsulfanyl groups.

- Key Differences : The sulfanyl (C-S) linkage contrasts with the sulfonyl (SO₂) group in the target compound, reducing oxidative stability but enhancing nucleophilic reactivity.

- Applications: Serves as an intermediate for thienopyrimidines, highlighting the role of substituents in directing downstream reactivity .

Functional Analogs: Sulfonyl-Containing Compounds

Metsulfuron Methyl Ester (Herbicide)

- Structure : A sulfonylurea herbicide with a triazine ring and methoxy group.

- Key Differences : While both compounds contain sulfonyl groups, the triazine core and herbicidal activity of metsulfuron contrast with the thiophene-based, pharmaceutically oriented target compound.

- Properties : The sulfonylurea bridge in metsulfuron enhances binding to acetolactate synthase (ALS) in plants, a mechanism unlikely in the target compound due to structural divergence .

Research Implications

- Synthetic Flexibility : The target compound’s ethylsulfonyl and benzamido groups suggest tunability for drug design, leveraging steric and electronic effects observed in analogs .

- Biological Relevance : Unlike sulfonylurea herbicides (e.g., metsulfuron), the thiophene core may target mammalian enzymes, necessitating further pharmacological profiling .

- Property Optimization : Comparative data indicate that substituent choice (e.g., sulfonyl vs. sulfanyl, phenyl vs. methyl) critically impacts solubility, stability, and bioactivity.

Biological Activity

Ethyl 3-(3-(ethylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an ethylsulfonyl group and a benzamido moiety. Its structural formula is represented as follows:

Key Properties

- Molecular Weight : 364.43 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Melting Point : Not extensively documented, requiring empirical determination.

Anticancer Properties

Research indicates that compounds with similar thiophene structures exhibit significant anticancer activity. For instance, derivatives of thiophene have been shown to inhibit antiapoptotic proteins like Bcl-2 and Mcl-1, which are often overexpressed in tumor cells, contributing to resistance against chemotherapy . this compound may share this property due to its structural similarities.

In a study focusing on related compounds, several demonstrated sub-micromolar binding affinities to Mcl-1 (Ki = 0.3 - 0.4 μM), suggesting that ethylsulfonyl modifications could enhance binding efficacy and cytotoxicity against cancer cells .

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors, potentially leading to:

- Inhibition of Enzyme Activity : The compound may bind to the active sites of target enzymes, disrupting their function.

- Induction of Apoptosis : By inhibiting antiapoptotic proteins, the compound could trigger programmed cell death in malignant cells.

In Vitro Studies

- Cytotoxicity Assays : In vitro assays demonstrated that related thiophene compounds induced apoptosis in various cancer cell lines with IC50 values typically below 10 μM .

- Binding Affinity Studies : Binding assays indicated that compounds with similar scaffolds exhibited strong affinities for Bcl-xL and Mcl-1, suggesting that this compound may also possess comparable binding characteristics.

Comparative Analysis Table

| Compound | Binding Affinity (Ki) | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | Apoptosis induction |

| Related Thiophene Derivative A | 0.3 μM (Mcl-1) | <10 μM | Bcl-xL inhibition |

| Related Thiophene Derivative B | 1 μM (Bcl-2) | <10 μM | Mitochondrial pathway activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.